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5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol

Mutagenesis DNA adduct O6-alkylguanine

The compound designated by CAS 50704-46-6, systematically named 5-(2-amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol and commonly referred to as O6-ethyl-2′-deoxyguanosine (O6-EtdGuo), is a purine 2′-deoxyribonucleoside bearing an O6-ethylguanine nucleobase. It is recognized as the major premutagenic DNA lesion formed in genomic DNA following exposure to the potent alkylating carcinogen N-ethyl-N-nitrosourea (EtNU), both in purified DNA in vitro and in intracellular DNA in vivo.

Molecular Formula C₁₂H₁₉N₅O₄
Molecular Weight 295.29 g/mol
CAS No. 50704-46-6
Cat. No. B032957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
CAS50704-46-6
Synonyms2'-deoxy-O(6)-ethylguanosine
O(6)-ethyl-2'-deoxyguanosine
O(6)-ethyldeoxyguanosine
Molecular FormulaC₁₂H₁₉N₅O₄
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N
InChIInChI=1S/C12H17N5O4/c1-2-20-11-9-10(15-12(13)16-11)17(5-14-9)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16)
InChIKeyAQRYUWBBKDNOHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O6-Ethyl-2′-deoxyguanosine (CAS 50704-46-6): Core Identity as a Defined DNA Alkylation Lesion Standard


The compound designated by CAS 50704-46-6, systematically named 5-(2-amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol and commonly referred to as O6-ethyl-2′-deoxyguanosine (O6-EtdGuo), is a purine 2′-deoxyribonucleoside bearing an O6-ethylguanine nucleobase [1]. It is recognized as the major premutagenic DNA lesion formed in genomic DNA following exposure to the potent alkylating carcinogen N-ethyl-N-nitrosourea (EtNU), both in purified DNA in vitro and in intracellular DNA in vivo [2]. As a structurally defined, site-specific DNA adduct, O6-EtdGuo serves as an analytical reference standard indispensable for quantifying ethylation damage, studying mutagenic mechanisms, and evaluating DNA repair enzyme activity .

O6-Ethyl-2′-deoxyguanosine (CAS 50704-46-6): Why O6-Alkylguanine Adducts Cannot Be Substituted in DNA Damage and Repair Studies


O6-alkyl-2′-deoxyguanosine adducts are not functionally interchangeable in experimental systems. The size and lipophilicity of the O6-alkyl substituent directly influence DNA polymerase bypass fidelity, the efficiency of repair by O6-alkylguanine-DNA alkyltransferase (AGT/MGMT), and the resulting mutation frequency and spectrum [1]. O6-ethyl-2′-deoxyguanosine exhibits quantitatively distinct mutagenic potency, repair kinetics, and mutation patterns compared to its common structural analogs O6-methyl-2′-deoxyguanosine and O6-benzyl-2′-deoxyguanosine [2]. Consequently, substituting one O6-alkyl adduct for another introduces uncontrolled variables that confound experimental interpretation in mutagenesis, carcinogenesis, and DNA repair research [3].

O6-Ethyl-2′-deoxyguanosine (CAS 50704-46-6): Quantitative Comparative Evidence Against Closest Analogs for Procurement Decision-Making


O6-Ethyl-dG Exhibits the Highest Mutagenic Potency Among Common O6-Alkyl-dG Adducts in a Direct Head-to-Head Comparison

In a cassette plasmid system that positions individual carcinogen-modified bases within the ATG initiation codon of lacZ′ in E. coli, the mutagenic potency of three O6-alkyl-2′-deoxyguanosine adducts was directly compared under identical conditions. Following inactivation of DNA repair by MNNG pretreatment, the percentage of sectored (mutant) colonies increased as a function of the O6-substituent in the rank order: O6-benzyl-dG < O6-methyl-dG < O6-ethyl-dG [1]. The O6-ethyl adduct produced the highest frequency of mutations, all of which were exclusively G→A transitions [1].

Mutagenesis DNA adduct O6-alkylguanine

Equimolar Carcinogen Exposure Produces ~6.5× Lower O6-Ethyl-dG Adduct Yield Compared to O6-Methyl-dG in Mouse Liver In Vivo

An isotope-dilution LC/MS/MS method was validated for concurrent quantification of O6-methyl-2′-deoxyguanosine (O6-Me-dG) and O6-ethyl-2′-deoxyguanosine (O6-Et-dG) [1]. When adult C57BL/6N/Tk+/− mice were treated with equimolar doses (342 µmol/kg body weight) of N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (EtNU) respectively, liver adduct levels measured 4 hours post-dosing were 1700 ± 80 O6-Me-dG per 108 nucleotides versus 260 ± 60 O6-Et-dG per 108 nucleotides [1]. This represents an approximately 6.5-fold lower adduct yield for the ethyl adduct under identical dosing conditions.

DNA adduct quantification LC/MS/MS carcinogen dosimetry

Differential Repair Selectivity: O6-Ethyl-dG Is Rapidly Repaired in Rat Hepatocytes While O6-Methyl-dG and O4-Methyl-dT Are Not

Studies comparing DNA adduct persistence in rat liver cell populations revealed a striking selectivity in repair: both O6-methylguanine and O4-methyldeoxythymidine are rapidly repaired by rat hepatocytes, while only O6-ethyldeoxyguanosine is rapidly repaired [1]. This inverse repair profile means that in hepatocyte models, O6-Et-dG is selectively removed whereas the methyl adducts persist, fundamentally altering the biological half-life and mutagenic risk attributable to each lesion [1]. This cell-type-specific repair bias has been directly linked to the differential carcinogenic targeting of ethylating versus methylating agents in liver [1].

DNA repair O6-alkylguanine-DNA alkyltransferase hepatocarcinogenesis

Monoclonal Antibody ER-6 Enables Immunoassay-Based Detection of O6-Et-dG with a Detection Limit of ~700 Molecules per Diploid Genome

A monoclonal antibody-based immunoassay using anti-O6-ethyl-2′-deoxyguanosine monoclonal antibody ER-6 (mAb ER-6) was developed for quantifying O6-Et-dG residues in double-stranded DNA. The assay exploits the immobilization of mAb ER-6/DNA complexes on nitrocellulose filters [1]. Using high-affinity monoclonal antibodies, the detection limit for O6-ethyl-2′-deoxyguanosine was established at approximately 7 × 10² O6-EtdGuo molecules per diploid genome [2]. This sensitivity permits quantification of ethylation damage at biologically relevant, low-abundance levels that are inaccessible to less specific detection methods.

Immunoassay DNA adduct detection monoclonal antibody

O6-Ethyl-2′-deoxyguanosine (CAS 50704-46-6): Validated Application Scenarios for Scientific Procurement


Site-Specific Mutagenesis Studies Requiring the Most Potent O6-Alkyl-dG Positive Control

For plasmid-based mutagenesis assays that compare the miscoding potential of different O6-alkyl lesions, O6-Et-dG provides the highest dynamic range as a positive control. Its superior mutagenic potency compared to O6-Me-dG and O6-benzyl-dG [1] allows clearer discrimination between wild-type and repair-deficient genetic backgrounds, making it the preferred adduct for establishing assay sensitivity windows in E. coli and mammalian cell mutagenesis systems.

LC/MS/MS Method Development and Validation for Ethylation-Specific DNA Adductomics

Validated LC/MS/MS methodology demonstrates that O6-Et-dG forms at approximately 6.5-fold lower abundance than O6-Me-dG under equimolar carcinogen exposure in vivo [1]. This necessitates the use of authentic O6-Et-dG reference material for calibrating retention time, optimizing MS/MS transitions, and establishing limits of quantification in the range of ≤0.2 adducts per 10⁸ nucleotides, which is critical for accurate ethylation dosimetry in preclinical carcinogenesis models.

Hepatocyte-Specific DNA Repair Kinetics Using O6-Et-dG as a Selective AGT Activity Reporter

The unique repair profile of O6-Et-dG—rapidly repaired in hepatocytes while O6-Me-dG persists [1]—establishes it as the adduct of choice for measuring AGT/MGMT activity specifically in liver-derived cell models. Unlike methyl adducts, which are repaired in both hepatocyte and nonparenchymal compartments, O6-Et-dG repair serves as a hepatocyte-selective readout, enabling cell-type-resolved studies of alkylation repair in liver carcinogenesis research.

Immunoassay-Based Biomarker Studies for Ethylnitrosourea Exposure Monitoring

The availability of high-affinity monoclonal antibodies such as ER-6, capable of detecting as few as ~700 O6-Et-dG molecules per diploid genome [1], supports the use of authenticated O6-Et-dG as a calibration standard in competitive ELISA and slot-blot immunoassays. This is essential for biomonitoring studies that measure low-level ethylation damage in human or animal tissue samples following environmental or occupational exposure to ethylating N-nitroso compounds.

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